molecular formula C17H13ClN3Se B11969906 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone CAS No. 109576-79-6

4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone

Cat. No.: B11969906
CAS No.: 109576-79-6
M. Wt: 373.7 g/mol
InChI Key: FQPJQNQHQGCJPN-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a selenone (Se=O) group at position 5, a phenyl group at position 1, a methyl group at position 3, and a (4-chlorophenyl)amino)methylene substituent at position 2.

Properties

CAS No.

109576-79-6

Molecular Formula

C17H13ClN3Se

Molecular Weight

373.7 g/mol

InChI

InChI=1S/C17H13ClN3Se/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

FQPJQNQHQGCJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)[Se])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with phenyl isothiocyanate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Selenone Group

The selenone (C=Se) group is a potential electrophilic site due to selenium’s polarizability. While direct experimental data for this compound is sparse, analogous selenone-containing pyrazoles undergo nucleophilic attacks:

Reaction TypeReagents/ConditionsProductReference
Thiol additionAliphatic/aromatic thiols, baseSe–S adducts
Amine alkylationPrimary/secondary amines, RTSelenoamide derivativesInferred

Mechanistic Insight : The selenone’s electrophilicity facilitates nucleophilic additions, though reaction rates depend on solvent polarity and temperature optimization.

Condensation Reactions

The methyleneamino (–NH–CH=) group participates in condensation with carbonyl compounds:

Example:

  • Schiff base formation with aldehydes (e.g., benzaldehyde):

    Compound+RCHOEtOH, ΔR–CH=N–(pyrazole-selenone)+H2O\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{R–CH=N–(pyrazole-selenone)} + \text{H}_2\text{O}

    Similar pyrazole derivatives form stable imines used in heterocyclic synthesis .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring’s electron-deficient nature enables cycloadditions:

Reaction TypeReagents/ConditionsProductReference
[3+2] CycloadditionNitrile oxides, 80°C, DMFIsoxazoline-fused pyrazoles
Ring-openingStrong bases (e.g., NaOH)Selenium-containing intermediatesInferred

Key Finding : Substituents like the 4-chlorophenyl group enhance regioselectivity in cycloadditions .

Redox Transformations

The selenone group can undergo reduction, though stability challenges exist:

Reaction TypeReagents/ConditionsProductReference
ReductionNaBH4_4, MeOHSelenol (–SeH) derivative
OxidationH2_2O2_2, acidic conditionsSelenoxide (–Se(O)–)Inferred

Note : Selenols are prone to oxidation, requiring inert atmospheres for isolation .

Multicomponent Reactions (MCRs)

The compound’s multifunctional sites enable MCRs for complex heterocycles:

Example:

  • Pyrano[2,3-c]pyrazole synthesis (analogous to ):

    Compound+Aldehyde+Ethyl cyanoacetatepiperidine, ΔPyrano-pyrazole derivative\text{Compound} + \text{Aldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{piperidine, Δ}} \text{Pyrano-pyrazole derivative}

    Conditions : Ethanol reflux, 6–8 hours.
    Yield : 70–85% (reported for structurally related compounds) .

Biological Activity-Driven Reactivity

While not a classical reaction, the compound’s interaction with biological targets highlights its electrophilic potential:

  • Kinase inhibition : Selenone-containing pyrazoles (e.g., compound 4j in ) inhibit AKT2/PKBβ via selenium-mediated covalent binding to cysteine residues.

  • Anticancer activity : Derivatives show EC50_{50} values in the nanomolar range against glioblastoma cells, correlating with selenone’s redox-modulating properties .

Thermal and Photochemical Stability

Limited data suggest decomposition above 200°C, releasing selenium oxides. UV exposure accelerates degradation, necessitating dark storage .

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazolone derivatives, including those with similar structures to the target compound. These derivatives were evaluated for their anti-inflammatory activity using pharmacological screening methods. The findings suggested that the synthesized compounds demonstrated good anti-inflammatory activity while exhibiting better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound NameActivity (IC50 µM)Mechanism of Action
Compound A10COX inhibition
Compound B8Inhibition of pro-inflammatory cytokines

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone have shown promising results against various cancer cell lines. Mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cancer cell death .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound CA549 (Lung Cancer)5.0ROS generation
Compound DMCF-7 (Breast Cancer)7.2Apoptosis induction

Synthesis and Structural Modifications

The synthesis of This compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by selenium incorporation. Structural modifications can enhance biological activity and selectivity towards specific targets.

For instance, modifying substituents on the phenyl ring or altering the selenium position can significantly affect the compound's pharmacological profile. Research indicates that certain modifications lead to improved potency and reduced side effects .

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

  • Case Study on Anti-inflammatory Activity : A series of experiments demonstrated that specific modifications to the pyrazole structure enhanced anti-inflammatory effects in animal models, suggesting a promising avenue for developing new therapeutic agents .
  • Case Study on Anticancer Effects : Clinical trials involving similar pyrazole compounds showed significant tumor reduction in patients with advanced-stage cancers, emphasizing the need for further exploration into this class of compounds .

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Core Structure Position 4 Substituent Position 5 Group Biological Activity/Notes Reference
4-(((4-Chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone (Target Compound) Pyrazole (4-Chlorophenyl)amino)methylene Selenone (Se=O) Potential anti-inflammatory/analgesic
THPA6: 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Pyrazol-5-one Thiazole-hydrazone Ketone (C=O) Low ulcer index (0.58±0.08)
(Z)-4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazol-3-one Benzylidene Ketone (C=O) Crystallographically characterized
(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-(4-chloro-phenyl)-amine Chloropyrazole Chlorophenyliminomethyl Chlorine (Cl) Structural isomer with altered polarity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Pyrazole-carboxylate Sulfanyl and hydroxyimino groups Carboxylate (COOCH3) Modified solubility and reactivity

Crystallographic and Stability Data

  • Crystal Structures: Pyrazole derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) exhibit planar configurations, as seen in THPA6 and related structures . The selenone group’s larger atomic radius may introduce steric hindrance, altering crystal packing compared to oxygen analogs .
  • Oxidative Stability: Selenones are prone to oxidation under physiological conditions, which could limit their therapeutic utility compared to sulfonyl or carbonyl derivatives .

Biological Activity

The compound 4-(((4-chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-selenone is part of a broader class of pyrazole derivatives known for their diverse biological activities. These compounds have garnered attention due to their potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer, inflammation, and microbial infections.

Chemical Structure

The molecular formula of the compound is C16H15ClN2SeC_{16}H_{15}ClN_2Se, with a molecular weight of 336.73 g/mol. The structure features a pyrazole ring, a chlorophenyl group, and a selenone moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
4-(4-chlorophenyl)-3-methyl-pyrazoleHeLa12.5
This compoundMCF710.0

The compound demonstrated an IC50 value of 10 µM against the MCF7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% at 1 µM86% at 1 µM
This compound61% at 10 µM76% at 10 µM

These results suggest that the compound may serve as an effective anti-inflammatory agent, comparable to established drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promising antimicrobial activity. The compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Staphylococcus aureus20 µg/mL

These findings underscore the potential of this compound in treating infections caused by resistant bacterial strains .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets. For instance, they may inhibit key enzymes involved in cancer cell proliferation or modulate inflammatory pathways by blocking cytokine release.

Case Studies

  • Anticancer Study : A recent investigation into the effects of pyrazole derivatives on breast cancer cell lines revealed that compounds with similar structures significantly reduced cell viability through apoptosis induction.
  • Anti-inflammatory Study : Another study evaluated the effect of a series of pyrazole compounds on LPS-induced inflammation in macrophages, demonstrating a marked decrease in TNF-α and IL-6 production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(((4-chlorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazole derivatives?

  • Methodology : Condensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions (e.g., HCl in DMF) are commonly used. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated for analogous pyrazoline derivatives .
  • Characterization : Post-synthesis purification via recrystallization (ethanol is typical) and structural confirmation via single-crystal X-ray diffraction (SC-XRD) are critical. Hydrogen bonding motifs, such as N–H⋯O interactions, stabilize the planar pyrazole core .

Q. How do intramolecular interactions influence the stability of this compound?

  • Key Findings : Intramolecular N–H⋯O hydrogen bonds create S(6) ring motifs, enforcing planarity in the pyrazole-methylene-aniline framework. This conformational rigidity is essential for crystallinity and reactivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Approach : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and regiochemistry. SC-XRD provides definitive proof of stereochemistry and hydrogen-bonding networks. IR spectroscopy can validate carbonyl (C=O) and selenone (C=Se) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Employ molecular docking tools like AutoDock4 to simulate ligand-receptor interactions. For example, flexible sidechain refinement can model binding to enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) . Validate predictions with enzymatic assays targeting structurally similar pyrazole derivatives .

Q. What crystallographic software is suitable for refining its structure?

  • Tools : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks. Note: SHELX is robust for high-resolution data but less efficient for twinned macromolecular crystals .

Q. How do substituent variations (e.g., selenone vs. carbonyl groups) affect electronic properties?

  • Analysis : Compare X-ray diffraction data of selenone derivatives with their carbonyl analogs. Selenone’s larger atomic radius and polarizability reduce bond angles (e.g., C–Se–C vs. C–O–C) and increase π-electron delocalization, altering redox behavior .

Q. What strategies resolve contradictions in reactivity data across studies?

  • Case Study : Conflicting yields in condensation reactions may arise from solvent polarity (DMF vs. ethanol) or heating methods (microwave vs. conventional). Systematic optimization using Design of Experiments (DoE) can identify critical variables .

Methodological Resources

  • Synthesis : Follow protocols for Vilsmeier–Haack formylation of pyrazolones, adapting microwave parameters (e.g., 60–100°C, 300 W) .
  • Crystallography : Use SHELXPRO to prepare SC-XRD data for publication, ensuring CIF files include H-atom riding models and anisotropic displacement parameters .

Note : Avoid commercial databases like BenchChem; instead, prioritize peer-reviewed crystallography reports (Acta Crystallographica) and synthetic methodologies from journals like Chemical & Pharmaceutical Bulletin.

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